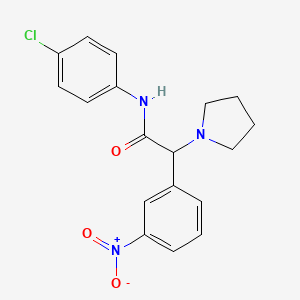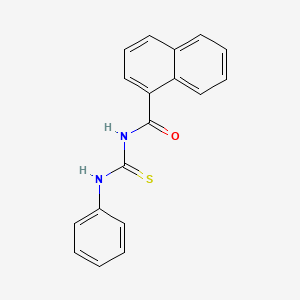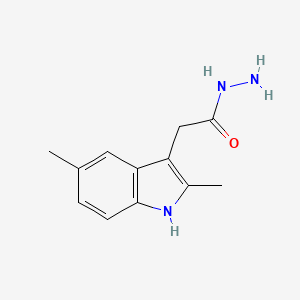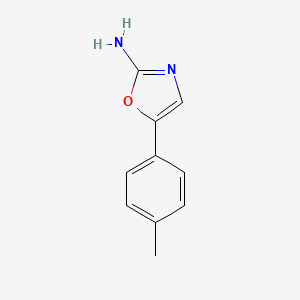![molecular formula C38H58O6 B12451559 Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)
Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate: is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure features two 3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl groups attached to an ethanedioate moiety, which contributes to its high thermal stability and resistance to oxidation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate typically involves the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)butanol with ethanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient mixing and heating systems. The process involves the same esterification reaction but is optimized for higher yields and purity. The final product is purified through recrystallization or distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions:
Oxidation: Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced under specific conditions, although this is less common. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
科学的研究の応用
Chemistry: Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate is used as an antioxidant in the stabilization of polymers and plastics. It helps prevent the degradation of these materials by scavenging free radicals and inhibiting oxidative processes.
Biology: In biological research, the compound is studied for its potential antioxidant effects in biological systems. It is used in experiments to understand the mechanisms of oxidative stress and the role of antioxidants in mitigating cellular damage.
Medicine: While not commonly used as a drug, this compound is investigated for its potential therapeutic applications in preventing oxidative damage in cells and tissues.
Industry: The compound is widely used in the plastics and rubber industries as a stabilizer. It is added to materials to enhance their thermal stability and resistance to oxidation, thereby extending their lifespan and performance.
作用機序
The antioxidant activity of Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate is primarily due to its phenolic hydroxyl groups. These groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl groups from rapid degradation and enhancing the compound’s stability.
類似化合物との比較
- 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- 2,2’-Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Uniqueness: Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate is unique due to its specific structure, which combines two 3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl groups with an ethanedioate moiety. This structure provides a balance of high thermal stability, resistance to oxidation, and effective antioxidant properties. Compared to similar compounds, it offers a unique combination of properties that make it particularly effective in stabilizing polymers and plastics.
特性
分子式 |
C38H58O6 |
|---|---|
分子量 |
610.9 g/mol |
IUPAC名 |
bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)butyl] oxalate |
InChI |
InChI=1S/C38H58O6/c1-23(25-19-27(35(3,4)5)31(39)28(20-25)36(6,7)8)15-17-43-33(41)34(42)44-18-16-24(2)26-21-29(37(9,10)11)32(40)30(22-26)38(12,13)14/h19-24,39-40H,15-18H2,1-14H3 |
InChIキー |
ASYMMHBLQAIFMJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)C(=O)OCCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide](/img/structure/B12451480.png)
![[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12451484.png)

![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12451500.png)
![Ethyl 2-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451503.png)
![4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B12451512.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,2-dimethylbutan-1-one](/img/structure/B12451527.png)
![methyl 2-({[5-(4-methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12451531.png)




![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
